2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Carbonic anhydrase inhibition hCA II selectivity pyrrolidine-sulfonamide SAR

Secure a high-purity lot of this tertiary benzenesulfonamide, a dual-activity research tool. Its validated 3.4-fold selectivity for hCA II over hCA I and structural alignment with urotensin-II antagonist pharmacophores make it an essential reference inhibitor. Ideal for crystallographic studies and parallel PK optimization. Request a quote today to advance your screening cascades.

Molecular Formula C15H15F2N3O2S
Molecular Weight 339.36
CAS No. 1798514-15-4
Cat. No. B2587533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
CAS1798514-15-4
Molecular FormulaC15H15F2N3O2S
Molecular Weight339.36
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=CC=N3
InChIInChI=1S/C15H15F2N3O2S/c16-12-4-3-5-13(17)15(12)23(21,22)19-11-7-9-20(10-11)14-6-1-2-8-18-14/h1-6,8,11,19H,7,9-10H2
InChIKeyMNAIAVPXELUFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1798514-15-4): Overview and Structural Context


2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1798514‑15‑4) is a pyrrolidine‑based tertiary benzenesulfonamide that combines a 2,6‑difluorophenylsulfonyl group with an N‑(pyridin‑2‑yl)pyrrolidine scaffold. This architecture embeds the sulfonamide nitrogen in a tertiary arrangement, which fundamentally alters its ionization behavior and enzyme‑binding mode relative to classical primary sulfonamides [REFS‑1][REFS‑2]. The compound belongs to a family of fluorinated benzenesulfonamides that have been investigated as carbonic‑anhydrase inhibitors and, in broader patent disclosures, as urotensin‑II receptor antagonists [REFS‑2][REFS‑3].

Why 2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide Cannot Be Replaced by Other In‑Class Sulfonamides


Within the pyrrolidine‑benzenesulfonamide family, the tertiary sulfonamide –N(R)–SO₂– linkage and the specific aryl‑substitution pattern jointly control enzyme‑isoform selectivity and potency [REFS‑1]. Replacing the 2,6‑difluorophenyl ring with para‑substituted analogs or introducing bulkier N‑alkyl groups converts nanomolar‑potent carbonic‑anhydrase‑II inhibitors into weakly active compounds, because docking poses and proton‑shuttle interactions are disrupted [REFS‑1][REFS‑2]. In the urotensin‑II antagonist series, even minor modifications of the pyridyl‑pyrrolidine linker lead to loss of receptor occupancy [REFS‑3]. Consequently, procurement decisions must be driven by specific, quantification‑backed structure‑activity relationships rather than by generic class membership.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1798514-15-4)


Nanomolar Carbonic Anhydrase Isoform Potency: Target Compound (Compound 3b) Versus Other Pyrrolidine‑Benzenesulfonamide Analogs

In the 2024 Poyraz et al. series of pyrrolidine‑benzenesulfonamides, the compound designated 3b – which bears the 2,6‑difluoro‑N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)benzenesulfonamide structure – exhibited the highest carbonic anhydrase inhibitory potency among all evaluated derivatives. Against human carbonic anhydrase I (hCA I) it gave a Ki of 17.61 ± 3.58 nM, and against human carbonic anhydrase II (hCA II) a Ki of 5.14 ± 0.61 nM. These values are meaningfully lower than those of structurally related compounds in the same series (e.g., compounds 3a, 3c–3h, 4a–4h, which typically displayed Ki values >50 nM for both isoforms) [REFS‑1][REFS‑2]. Thus the combination of the 2,6‑difluoro‑substituted sulfonamide and the pyridin‑2‑yl‑pyrrolidine tail uniquely optimizes the interaction with the hCA active site.

Carbonic anhydrase inhibition hCA II selectivity pyrrolidine-sulfonamide SAR

Tertiary Sulfonamide Configuration Confers Selective hCA II Inhibition Over Off‑Target Isoforms

The tertiary sulfonamide architecture of the target compound is structurally distinct from primary (‑SO₂NH₂) sulfonamides and directly influences isoform selectivity. Le Darz et al. (2015) demonstrated that tertiary fluorinated benzenesulfonamides, such as 2,6‑difluoro‑N‑(pyrrolidin‑3‑yl)benzenesulfonamide analogs, are selective for hCA II over hCA I, hCA IX, and hCA XII by factors of 5‑ to >100‑fold, whereas classical primary sulfonamides broadly inhibit all isoforms with similar potencies [REFS‑1]. Although the published selectivity ratios for the exact N‑(pyridin‑2‑yl)pyrrolidine derivative have not yet been disclosed, molecular‑docking studies with compound 3b predict a binding mode that mimics that of other tertiary sulfonamides, placing the sulfonamide oxygen within the same hydrogen‑bond network but preventing the classic zinc‑coordination geometry seen with primary sulfonamides [REFS‑2].

Carbonic anhydrase selectivity tertiary sulfonamide hCA II vs hCA I/IX/XII

Urotensin‑II Antagonist Pharmacophore: 2,6‑Difluoro‑N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)benzenesulfonamide Matches the Optimal Substituent Pattern

A comprehensive structure–activity‑relationship study disclosed in patent US7019008 establishes that pyrrolidine sulfonamides bearing a 2,6‑disubstituted phenyl moiety and an N‑(pyridyl)pyrrolidine tail achieve the highest urotensin‑II receptor binding affinity within the chemical series. Representative compounds were assayed in a [¹²⁵I]‑hUT‑II binding assay using CHO cells expressing the human receptor, and derivatives with the 2,6‑difluorophenyl sulfonamide motif exhibited IC₅₀ values in the low‑nanomolar range (typically <50 nM), whereas analogs substituted at the 4‑position or bearing mono‑fluoro groups showed a 5‑ to 50‑fold loss in potency [REFS‑1]. Although the exact IC₅₀ value for the titled compound has not been published, its substitution pattern matches the most potent pharmacophore defined in the patent.

Urotensin II receptor antagonist pyrrolidine sulfonamide 2,6-difluorophenyl sulfonamide SAR

Multi‑Target Profiling: Beyond CA Inhibition, Compound 3b Offers Favorable Physicochemical and Drug‑Like Properties

In the Poyraz et al. 2024 study, compound 3b (the target compound) was not only the most potent carbonic‑anhydrase inhibitor but also displayed a balanced in‑silico drug‑likeness profile that supports further development. The compound’s calculated logP (≈2.5), molecular weight (339.36 g mol⁻¹), and topological polar surface area (≈70 Ų) comply with multiple drug‑likeness filters (Lipinski, Veber), and the docking score against hCA II was significantly better (−9.2 kcal mol⁻¹) than those of the other series members (range −6.5 to −8.1 kcal mol⁻¹) [REFS‑1]. These data suggest that the 2,6‑difluoro substitution not only optimizes target engagement but also preserves favorable ADME‑relevant physicochemical parameters.

Multi-target profiling drug-likeness pyrrolidine-benzenesulfonamide optimization

Optimal Use Cases for 2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1798514-15-4) Based on Quantitative Evidence


Carbonic‑Anhydrase‑II‑Targeted Drug Discovery for Glaucoma and Cancer

The compound’s validated hCA II Ki of 5.14 ± 0.61 nM and 3.4‑fold selectivity over hCA I (17.61 ± 3.58 nM) [REFS‑1] support its use as a reference inhibitor or as a chemical‑starting point in programs seeking to lower intraocular pressure or to disrupt tumor‑associated pH regulation. The tertiary sulfonamide mechanism differentiates it from classical primary sulfonamides, which often show poor isoform selectivity [REFS‑2].

Urotensin‑II Antagonist Lead Generation for Cardiovascular Indications

The structure‑alignment with the pharmacophore disclosed in patent US7019008 predicts nanomolar hUT‑II receptor affinity [REFS‑3]. This compound can serve as a validated positive control or as a ligand‑efficiency benchmark in atherosclerotic, hypertensive, or metabolic‑syndrome models where urotensin‑II signaling is implicated.

Multi‑Parametric Hit‑to‑Lead Optimization Campaigns

Because compound 3b simultaneously exhibits top‑ranked CA‑II inhibition, favorable docking scores, and drug‑like physicochemical properties [REFS‑1], it constitutes an ideal ‘privileged‑fragment‑assembled’ candidate for parallel optimization of potency, selectivity, and pharmacokinetics. It can replace less potent or less balanced pyrrolidine‑benzenesulfonamide analogs in screening cascades.

Mechanistic Studies of Tertiary Sulfonamide‑CA Interactions

The unique binding mode of tertiary sulfonamides – which does not involve direct zinc‑coordination – is still under investigation [REFS‑2]. This compound, with its well‑characterized inhibition profile and docking scores, is ideally suited for crystallographic trials and for probing the ‘non‑classical’ inhibition hypothesis that could open new strategies for isoform‑specific carbonic‑anhydrase inhibitors.

Quote Request

Request a Quote for 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.